Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Descripción general

Descripción

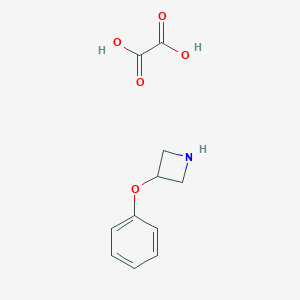

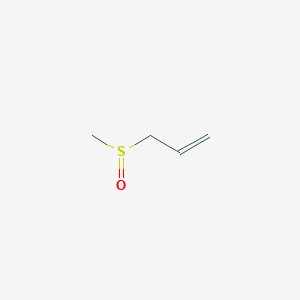

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Ethyl 2-amino-5-chlorothiazole-4-carboxylate exhibits promising antimicrobial properties. Desai et al. (2019) demonstrated that its derivatives have significant antimicrobial activities against strains of bacteria (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) (Desai, Bhatt, & Joshi, 2019). Similarly, Balkan et al. (2001) synthesized new thiazolo[4,5-d] pyrimidines starting from derivatives of this compound, showing significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).

Chemical Synthesis and Modifications

This compound is also valuable in synthetic chemistry. Dovlatyan et al. (2004) explored its utility in the synthesis of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives, showcasing its flexibility in producing various derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Moreover, Baker and Williams (2003) demonstrated novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates using this compound as a precursor (Baker & Williams, 2003).

Photophysical Properties

In terms of photophysical properties, Amati et al. (2010) investigated the photochemical reactions and photophysical properties of derivatives of this compound, revealing their potential as singlet-oxygen sensitizers (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Corrosion Inhibition

Additionally, the compound has been studied for its corrosion inhibition properties. Raviprabha and Bhat (2019) found that ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative, effectively inhibits corrosion of AA6061 alloy in hydrochloric acid media (Raviprabha & Bhat, 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Relevant Papers The relevant papers related to Ethyl 2-amino-5-chlorothiazole-4-carboxylate include studies on its synthesis , its use as an intermediate in synthesizing 2-Chloro-5-thiazolecarboxylic Acid , and its role as a metabolite of thiamethoxam, clothianidin, and dinotefuran in mice .

Mecanismo De Acción

Mode of Action

The mode of action of Ethyl 2-amino-5-chlorothiazole-4-carboxylate is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry conditions, and stored in a freezer under -20°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used.

Propiedades

IUPAC Name |

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILQJAVCOAVWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617941 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136539-01-0 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[2-[[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoyl]amino]pentanoylamino]butanoate](/img/structure/B149216.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)